

Synergistic Antibacterial Effects of Swietenialactone: A Review of Available Evidence

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Compound of Interest

Compound Name: *Swietenialactone*

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A comprehensive review of current scientific literature reveals a notable absence of studies investigating the synergistic effects of **Swietenialactone**, a limonoid isolated from *Swietenia mahagoni*, in combination with other antibacterial agents. While **Swietenialactone** and various extracts of *Swietenia mahagoni* have demonstrated inherent antibacterial properties against a spectrum of pathogens, data on their potential to enhance the efficacy of conventional antibiotics is not publicly available.

Researchers, scientists, and drug development professionals interested in the potential of **Swietenialactone** as a synergistic agent will find a lack of quantitative data, such as Fractional Inhibitory Concentration (FIC) indices from checkerboard assays, and detailed experimental protocols that are essential for evaluating such interactions.

Antibacterial Activity of *Swietenia mahagoni* Extracts

Swietenia mahagoni, commonly known as mahogany, has been a subject of phytochemical and pharmacological research. Studies on its extracts have consistently shown antibacterial activity against various Gram-positive and Gram-negative bacteria.

Key Findings from In Vitro Studies:

- Broad-Spectrum Activity: Crude extracts from the leaves, bark, and seeds of *Swietenia mahagoni* have been shown to inhibit the growth of bacteria such as *Staphylococcus aureus*, *Pseudomonas aeruginosa*, *Escherichia coli*, and *Streptococcus mutans*.[\[1\]](#)[\[2\]](#)[\[3\]](#)
- Active Phytochemicals: The antibacterial effects of these extracts are attributed to the presence of various bioactive compounds, including alkaloids, flavonoids, saponins, tannins, and terpenoids.[\[2\]](#)[\[3\]](#)[\[4\]](#) **Switemahalactone** belongs to the limonoid class of terpenoids.
- Solvent-Dependent Efficacy: The effectiveness of the extracts often varies depending on the solvent used for extraction (e.g., methanol, ethanol, chloroform), indicating that different solvents isolate different concentrations of active compounds.

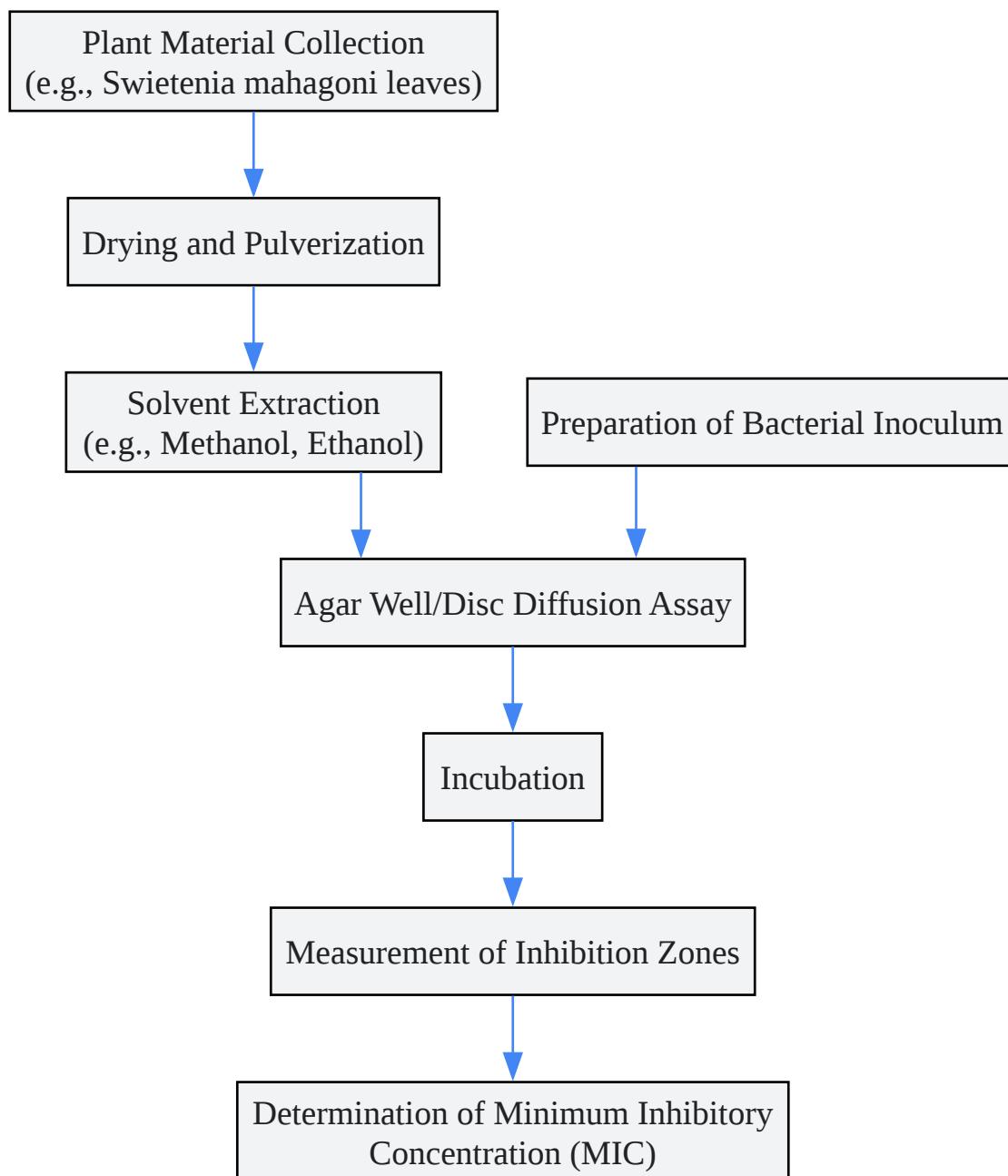
Table 1: Summary of Antibacterial Activity of *Swietenia mahagoni* Extracts (No Synergistic Data Available)

Extract Source	Solvent	Tested Bacteria	Key Findings
Leaves	Methanol	<i>Bacillus subtilis</i> , <i>Klebsiella pneumoniae</i> , <i>E. coli</i>	Showed significant inhibition zones.
Seeds	Methanol	<i>Candida albicans</i> , <i>Staphylococcus aureus</i> , <i>Pseudomonas aeruginosa</i>	Exhibited inhibitory effects with MIC values ranging from 25 mg/ml to 50 mg/ml. [2]
Bark & Leaves	Chloroform & Ethyl Acetate	Various Gram-positive and Gram-negative bacteria	Demonstrated good antibacterial activity.
Leaves	Ethanol	<i>Streptococcus mutans</i>	Showed significant antibacterial activity, with the 75% extract concentration exhibiting a larger inhibition zone than the positive control (chlorhexidine). [1]

Experimental Protocols for Antibacterial Susceptibility Testing

While no specific protocols for synergistic studies of **Swietemahalactone** were found, the methodologies employed in the existing antibacterial studies on *Swietenia mahagoni* extracts generally follow standard microbiological techniques.

Typical Experimental Workflow for Antibacterial Activity Assessment:



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Figure 1. A generalized workflow for assessing the antibacterial activity of plant extracts.

Detailed Steps for an Agar Well Diffusion Assay:

- Preparation of Agar Plates: Mueller-Hinton agar is typically prepared, sterilized, and poured into sterile Petri dishes.
- Bacterial Culture Inoculation: A standardized suspension of the test bacterium is uniformly swabbed onto the surface of the agar plates.
- Well Creation: Wells are aseptically punched into the agar using a sterile cork borer.
- Application of Extract: A specific concentration of the *Swietenia mahagoni* extract is added to the wells.
- Controls: A positive control (a known antibiotic) and a negative control (the solvent used for extraction) are included on separate wells.
- Incubation: The plates are incubated under appropriate conditions (e.g., 37°C for 24 hours).
- Data Collection: The diameter of the clear zone of inhibition around each well is measured in millimeters.

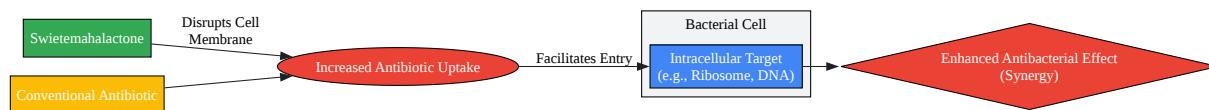
Future Directions and Need for Synergistic Studies

The absence of research on the synergistic effects of **Swietenialactone** represents a significant gap in the understanding of its full therapeutic potential. Future research should be directed towards:

- Checkerboard Assays: To systematically evaluate the interaction of **Swietenialactone** with a panel of conventional antibiotics against clinically relevant bacterial strains.
- Mechanism of Action Studies: To elucidate the underlying molecular mechanisms if synergy is observed. This could involve investigating the effects on bacterial cell wall synthesis, protein synthesis, DNA replication, or membrane integrity.

- In Vivo Studies: To validate any in vitro synergistic findings in animal models of infection.

A potential signaling pathway that could be investigated for synergistic action involves the disruption of bacterial cell membranes. Many phytochemicals exert their antibacterial effect by compromising membrane integrity, which could facilitate the entry of conventional antibiotics that have intracellular targets.



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Figure 2. A hypothetical signaling pathway illustrating a potential mechanism for synergy.

In conclusion, while the foundational research on the antibacterial properties of *Swietenia mahagoni* and its constituents like **Swietenialactone** is established, the critical next step of exploring synergistic interactions with existing antibiotics remains to be taken. Such studies are imperative for the development of novel combination therapies to combat the growing threat of antibiotic resistance.

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